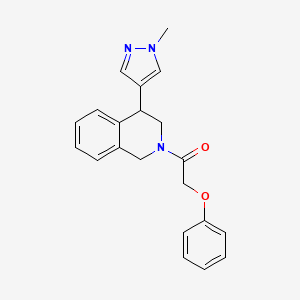
1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone" is a complex organic molecule that likely contains a pyrazole moiety linked to a dihydroisoquinoline structure, with additional substituents that include a phenoxyethanone group. This type of compound is of interest due to its potential biological activity and the presence of multiple heterocyclic components which are often found in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related pyrazoloisoquinoline derivatives has been reported in the literature. For instance, 1-hydroxypyrazolo[3,4-c]isoquinoline derivatives were prepared from 1-benzyloxypyrazole, with the pyridine ring formation occurring via cyclization of a formyl group and an amino group or an iminophosphorane group . Another study reported the synthesis of pyrazolo[3,4-c]isoquinoline derivatives through the reaction of 4-aryl-5-aminopyrazoles with aromatic aldehydes, following a Pictet-Spengler type condensation . These methods could potentially be adapted for the synthesis of the compound , with modifications to introduce the specific substituents required.
Molecular Structure Analysis
The molecular structure of pyrazoloisoquinoline derivatives has been confirmed through various techniques, including X-ray diffraction analysis. For example, the structure of a 1H-pyrazolo[3,4-c]isoquinolin-1-one derivative was elucidated using this method . The molecular structure of the compound of interest would likely be characterized using similar techniques to confirm the arrangement of the rings and the positions of the substituents.
Chemical Reactions Analysis
Pyrazoloisoquinoline derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, the reaction of aminopyrazoles with aldehydes can lead to different products, including the formation of intermediate azomethine derivatives that may cyclize or not, depending on the structure of the aldehyde used . The reactivity of the compound would need to be studied to determine its behavior in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloisoquinoline derivatives would depend on their specific substituents and molecular structure. These properties include solubility, melting point, boiling point, and stability, which are important for the practical use of these compounds. The compound "1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone" would need to be synthesized and then characterized to determine these properties.
Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization Inhibition
Compounds with structural similarities have been investigated for their antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization. One study found that certain indenopyrazoles, related in structure to the query compound, exhibited promising antiproliferative activity without affecting antimicrobial and antimalarial activities. This activity was linked to their ability to inhibit microtubule formation and induce G2/M cell cycle arrest in cancer cells, suggesting potential for cancer therapy (Minegishi et al., 2015).
Synthesis and Antioxidant Activity
Another research focus involves the synthesis of quinolinone derivatives, exploring their potential as antioxidants. For instance, a study synthesized quinolinone derivatives and evaluated their efficiency as antioxidants in lubricating greases, showing a decrease in total acid number and oxygen pressure, indicative of their potential protective effects against oxidation (Hussein et al., 2016).
Antimicrobial Activity
Research on pyranoquinoline derivatives, including their synthesis and evaluation of antibacterial activity, highlights the broad applicability of these compounds in combating bacterial infections. Some synthesized compounds demonstrated moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, pointing to their potential use in developing new antibacterial agents (Asghari et al., 2014).
Synthesis and Chemical Reactions
The chemistry of isoquinoline and pyrazole derivatives, including methods for their synthesis and the exploration of their chemical reactions, is a significant area of research. Studies have developed efficient synthetic routes for these compounds, facilitating their use in further pharmacological and chemical property explorations (Fan et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-23-12-17(11-22-23)20-14-24(13-16-7-5-6-10-19(16)20)21(25)15-26-18-8-3-2-4-9-18/h2-12,20H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTRCFKYALCAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

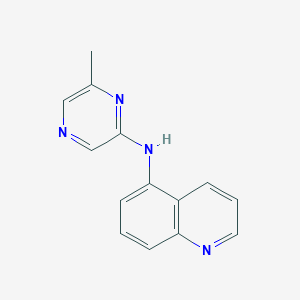
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2532500.png)
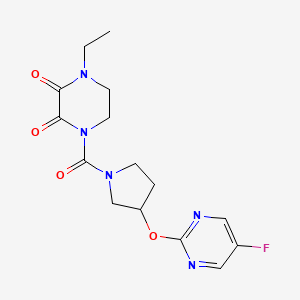
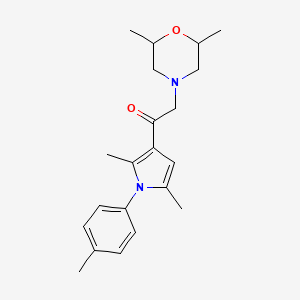


![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)
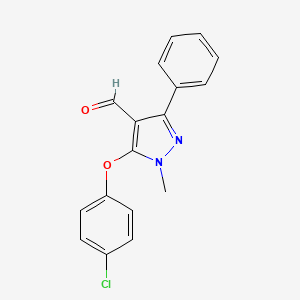

![N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2532516.png)

![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)
